![molecular formula C8H19ClN2 B1402565 2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride CAS No. 1361112-81-3](/img/structure/B1402565.png)
2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride
Overview
Description
“2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride” is a chemical compound that is part of a collection of rare and unique chemicals . It is related to other compounds such as “2-CYANO-3-(1-METHYL-PIPERIDIN-3-YL)-ACRYLIC ACID ETHYL ESTER, HYDROIODIDE” and "(1-Methyl-piperidin-3-yl)-acetic acid" .
Scientific Research Applications
Toxicity and Drug Development : Piperidine derivatives, including those related to 2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride, were studied for their toxicity using the brine shrimp bioassay. Some derivatives were found to be more toxic than others and were suggested for further drug development and in vivo experiments (Gul, Gul, & Erciyas, 2003).
Synthesis and Glycosidase Inhibitory Activity : Research has been conducted on the synthesis of compounds related to 2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride, demonstrating potential glycosidase inhibitory activity. These findings are significant for developing new therapeutic agents (Baumann et al., 2008).
Antimicrobial Activities : A study synthesized and tested a compound similar to 2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride for antimicrobial activities. The compound exhibited moderate activities against various bacteria and fungi, indicating its potential use in treating infections (Ovonramwen, Owolabi, & Oviawe, 2019).
Chemical Synthesis and Structure Studies : There has been significant interest in synthesizing and studying the crystal structures of compounds related to 2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride. These studies are crucial for understanding the chemical properties and potential applications of these compounds (Thimmegowda et al., 2009).
Pharmacological Applications : Research into the pharmacological applications of similar compounds has been conducted, particularly focusing on their potential as antidepressants, antimicrobial agents, and inhibitors of various enzymes (Rameshkumar et al., 2003).
Aurora Kinase Inhibitor for Cancer Treatment : A study on aurora kinase inhibitors, which are significant in cancer treatment, identified compounds structurally related to 2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride as potential therapeutic agents (ヘンリー,ジェームズ, 2006).
Impact on Pharmacokinetics : Studies have also been conducted to understand the impact of related compounds on the pharmacokinetics of novel inhibitors, especially in the context of enzymatic hydrolysis and drug metabolism (Teffera et al., 2013).
properties
IUPAC Name |
2-(1-methylpiperidin-3-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.ClH/c1-10-6-2-3-8(7-10)4-5-9;/h8H,2-7,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDWYLMYUDMWGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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